molecular formula C20H17Cl2N7 B14929419 N,N'-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14929419
M. Wt: 426.3 g/mol
InChI Key: UBBGXUPORHBOEW-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE is a complex organic compound that features a triazine ring substituted with chlorinated aniline and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and systems.

Mechanism of Action

The mechanism by which N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: A related compound with similar structural features.

    4-Chloroaniline: Shares the chlorinated aniline moiety.

    Triazine Derivatives: Compounds with a triazine core that exhibit similar chemical properties.

Uniqueness

N-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C20H17Cl2N7

Molecular Weight

426.3 g/mol

IUPAC Name

2-N,4-N-bis(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H17Cl2N7/c1-12-11-13(2)29(28-12)20-26-18(23-16-7-3-14(21)4-8-16)25-19(27-20)24-17-9-5-15(22)6-10-17/h3-11H,1-2H3,(H2,23,24,25,26,27)

InChI Key

UBBGXUPORHBOEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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